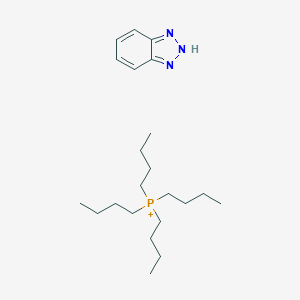

Tetrabutylphosphonium Benzotriazolate

Description

Properties

IUPAC Name |

2H-benzotriazole;tetrabutylphosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36P.C6H5N3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-4-6-5(3-1)7-9-8-6/h5-16H2,1-4H3;1-4H,(H,7,8,9)/q+1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANXHMXXVLVMSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CCCC.C1=CC2=NNN=C2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41N3P+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90888834 | |

| Record name | Phosphonium, tetrabutyl-, salt with 1H-benzotriazole (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90888834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109348-55-2 | |

| Record name | Phosphonium, tetrabutyl-, salt with 1H-benzotriazole (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109348552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, tetrabutyl-, salt with 1H-benzotriazole (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90888834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving Tetrabutylphosphonium Benzotriazolate

Elucidation of Reaction Pathways and Intermediate Formation

The reactions mediated by tetrabutylphosphonium (B1682233) benzotriazolate typically proceed through a series of well-defined steps involving the formation and subsequent reaction of key intermediates. The elucidation of these pathways provides insight into the compound's role in facilitating chemical transformations.

The tetrabutylphosphonium cation and the benzotriazolate anion play distinct and crucial roles in the reaction mechanism. The bulky, non-coordinating tetrabutylphosphonium cation is effective at solubilizing the benzotriazolate anion in organic solvents, a key feature of its function as a phase-transfer catalyst.

The benzotriazolate anion is a versatile reactive species. It can act as a nucleophile, attacking an electrophilic center to form a benzotriazole-substituted intermediate. Subsequently, the benzotriazolyl group can function as an excellent leaving group, being readily displaced by another nucleophile. nih.govnih.gov This ability to both initiate a reaction and then be easily displaced makes it a valuable component in nucleophilic substitution reactions. Theoretical studies have indicated that the benzotriazole (B28993) system has a diminished aromatic character, which contributes to its higher reactivity compared to simpler triazoles. nih.gov

A key feature of reactions involving phosphonium (B103445) salts is the formation of transient, highly reactive intermediates. In many cases, a phosphonium-based species acts as an activating agent. For instance, in reactions designed to form new bonds at a specific site on a molecule, the substrate may first react with a phosphonium reagent to form a phosphonium intermediate. This intermediate is highly activated towards nucleophilic attack.

While direct isolation of these transient intermediates is often challenging due to their high reactivity, their existence is inferred from the reaction products and through spectroscopic methods. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to detect and characterize such short-lived species under specific reaction conditions. The biotransformation of benzotriazole itself has been studied by identifying transient and persistent transformation products using advanced techniques like liquid chromatography-high-resolution tandem mass spectrometry (LC-HR-MS/MS). nih.gov

The course of the reaction is highly dependent on the strength and chemical nature of the incoming nucleophile. For example:

Strong Nucleophiles: Can readily displace the benzotriazolyl leaving group in a classic SN2-type mechanism.

Weaker Nucleophiles: May require harsher reaction conditions or catalysis to proceed effectively.

Ambident Nucleophiles: Can potentially attack from different sites, leading to a mixture of products.

Studies on related systems have shown that various nucleophiles, including amines, alcohols, and carbanions, can effectively displace the benzotriazolyl group. nih.gov The choice of nucleophile is therefore a critical parameter for directing the outcome of the synthesis. In some cases, the reaction of a substrate with a phosphonium salt and a nucleophile can proceed through a concerted or near-concerted mechanism, where the formation of the new bond and the cleavage of the old bond occur in a single step, bypassing a discrete intermediate. ucl.ac.uk

Kinetic Studies of Tetrabutylphosphonium Benzotriazolate-Mediated Reactions

Kinetic studies are essential for a quantitative understanding of reaction mechanisms, providing information on reaction rates, the influence of reactant concentrations, and the energy barriers associated with the transformation.

For a hypothetical reaction mediated by tetrabutylphosphonium benzotriazolate, one could propose a general rate law:

Rate = k[Substrate]x[Tetrabutylphosphonium Benzotriazolate]y[Nucleophile]z

The exponents x, y, and z represent the order of the reaction with respect to the substrate, the phosphonium salt, and the nucleophile, respectively. These orders must be determined experimentally. youtube.com

| Experiment | [Substrate] (M) | [TBPB*] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.0 x 10-4 |

| 2 | 0.2 | 0.1 | 2.0 x 10-4 |

| 3 | 0.1 | 0.2 | 4.0 x 10-4 |

*TBPB: Tetrabutylphosphonium Benzotriazolate

In this hypothetical example, doubling the substrate concentration doubles the rate (first order), while doubling the catalyst concentration quadruples the rate (second order). The rate-determining step would therefore involve one molecule of the substrate and two species derived from the catalyst. Kinetic studies on the ozonation of benzotriazole have shown that the apparent rate constants are highly dependent on conditions such as pH. researchgate.net

Activation parameters, such as the activation energy (Ea), provide insight into the energy requirements of a reaction. The activation energy represents the minimum energy barrier that must be overcome for reactants to transform into products. It can be determined by measuring the reaction rate constant (k) at different temperatures and applying the Arrhenius equation.

| Component | Description |

|---|---|

| Reactants | The starting materials of the reaction. |

| Transition State (TS) | A high-energy, unstable arrangement of atoms at the peak of the energy barrier. The highest TS determines the overall rate. |

| Intermediate (I) | A species that is a product of one step and a reactant in a subsequent step, corresponding to a local minimum on the energy profile. |

| Products | The final materials formed in the reaction. |

| Activation Energy (Ea) | The energy difference between the reactants and the highest transition state. |

Understanding these kinetic and energetic parameters is fundamental to controlling the reaction outcome and optimizing conditions for efficiency and selectivity.

Adsorption Phenomena and Surface Interactions

Mechanisms of Adsorption on Substrates (e.g., Metal Surfaces)

The fundamental interaction involves the deprotonated benzotriazole (BTA) anion. Studies on the adsorption of benzotriazole on copper surfaces have shown that the process is not reliant on a pre-existing oxide layer and can occur on atomically clean metal surfaces. iastate.edu The primary mechanism involves the formation of a chemisorbed layer, where the benzotriazolate anion bonds to copper atoms. This interaction is strong, with the nitrogen atoms of the triazole ring playing a key role. Specifically, the bonding is thought to occur through the nitrogen lone pair orbitals. iastate.edu

Upon adsorption, the benzotriazolate anions can form complex structures on the copper surface. Research has identified the formation of Cu(I)-BTA polymeric complexes. nih.gov These complexes can arrange into various forms, including monomeric, dimeric, trimeric, tetrameric, and pentameric structures, effectively creating a protective film on the metal surface. nih.gov The orientation of the benzotriazole molecule relative to the surface has been a subject of investigation. While some models initially suggested a parallel orientation, evidence from photoemission studies points towards a vertical or near-vertical orientation of the BTA molecule to the copper surface. iastate.edu This orientation allows for the formation of a compact and protective film.

The presence of the bulky tetrabutylphosphonium cation introduces significant steric hindrance. This can influence the packing density of the benzotriazolate on the surface, potentially disrupting the formation of the highly ordered, dense polymeric Cu(I)-BTA chains that are observed with smaller cations. The large size of the tetrabutylphosphonium cation may lead to a less compact protective layer compared to what is achievable with simpler benzotriazole salts.

The nature of the substrate surface also plays a critical role. Studies on defective copper surfaces, including those with vacancies, impurities, and grain boundaries, have shown that the adsorption behavior of benzotriazole is affected. iaea.org For instance, on a Cu(111) surface with vacancies, benzotriazole tends to adsorb in an oblique orientation rather than a vertical one. iaea.org The presence of different impurity atoms, such as zinc or oxygen, can also enhance the adsorption activity for negatively charged species like the benzotriazolate anion. iaea.org

The adsorption process can be described by various isotherm models. For the adsorption of benzotriazole on copper alloys in the presence of tetra-n-butylammonium bromide (a structurally similar cation), the Langmuir adsorption isotherm was found to be applicable. researchgate.net This suggests that the adsorption process involves the formation of a monolayer on the surface.

Table 1: Adsorption Characteristics of Benzotriazole on Copper Surfaces

| Adsorption Parameter | Observation | Source(s) |

| Primary Adsorbing Species | Benzotriazolate (BTA) anion | iastate.edunih.gov |

| Interaction with Surface | Chemisorption via nitrogen lone pairs to copper atoms | iastate.edu |

| Surface Complex | Formation of Cu(I)-BTA polymeric chains | nih.gov |

| Molecular Orientation | Vertical or near-vertical to the surface | iastate.edu |

| Influence of Surface Defects | Affects adsorption energy and orientation | iaea.org |

| Adsorption Isotherm Model | Langmuir isotherm applicable in similar systems | researchgate.net |

Elucidation of Electrostatic and Other Intermolecular Forces

The adsorption of Tetrabutylphosphonium Benzotriazolate is governed by a combination of strong chemical bonds and weaker intermolecular forces. These forces dictate the stability and structure of the adsorbed layer.

Electrostatic Interactions: The primary electrostatic interaction is the strong attraction between the negatively charged benzotriazolate anion and the positively charged sites on the metal surface, or the partially positive copper ions in the Cu(I)-BTA complex. The tetrabutylphosphonium cation, with its positive charge, also participates in electrostatic interactions, although these are generally weaker and less specific than the chemisorption of the anion. The cation can interact with negatively charged areas of the surface or with co-adsorbed anions. In solution, electrostatic forces are crucial in dictating the conformational preferences of complex organic ions, which can influence how they approach and interact with a surface. nih.govnih.gov

Hydrogen Bonding: While the tetrabutylphosphonium cation cannot participate in hydrogen bonding as a donor, the nitrogen atoms of the benzotriazolate ring are potential hydrogen bond acceptors. In aqueous environments or in the presence of protic species, hydrogen bonding can play a role in the adsorption process, particularly in the interaction of the benzotriazolate with hydroxylated surfaces. nih.gov

Hydrophobic Interactions: The four butyl groups of the phosphonium cation impart a significant hydrophobic character to that part of the molecule. This can lead to hydrophobic interactions, especially in aqueous solutions, where the non-polar chains will tend to self-associate and repel water molecules. This can influence the orientation of the entire ion pair at the solid-liquid interface. nih.gov

Table 2: Intermolecular Forces in the Adsorption of Tetrabutylphosphonium Benzotriazolate

| Force | Description | Role in Adsorption | Source(s) |

| Chemisorption | Strong chemical bond between benzotriazolate N atoms and metal surface atoms. | Primary anchoring of the anion to the substrate. | iastate.edu |

| Electrostatic Interactions | Attraction between charged species (anion-surface, cation-surface, cation-anion). | Governs the initial attraction and stability of the ion pair at the surface. | nih.govnih.gov |

| Van der Waals Forces | Weak, non-specific interactions between the alkyl chains of the cation. | Influences the packing and organization of the adsorbed layer. | rsc.org |

| Hydrogen Bonding | Potential interaction of benzotriazolate nitrogen atoms with protic species. | Can play a role in adsorption on hydroxylated surfaces. | nih.gov |

| Hydrophobic Interactions | Tendency of the non-polar butyl chains to self-associate in aqueous media. | Influences the orientation and association of the ion pair at the interface. | nih.gov |

Catalytic and Reagent Applications of Tetrabutylphosphonium Benzotriazolate in Organic Transformations

Role as a Versatile Reagent in Organic Synthesis

Tetrabutylphosphonium (B1682233) benzotriazolate is a salt composed of a bulky, non-coordinating tetrabutylphosphonium cation and a benzotriazolate anion. This structure suggests its potential as a phase-transfer catalyst and a source of the benzotriazolate nucleophile. operachem.comfluorochem.co.uk

Activation of Substrates and Leaving Group Capabilities

The benzotriazole (B28993) moiety is recognized as an excellent leaving group in various organic reactions. lupinepublishers.comnih.gov The formation of N-acylbenzotriazoles, for instance, activates carboxylic acids for subsequent nucleophilic attack. x-mol.comresearchgate.netorganic-chemistry.orgorganic-chemistry.org While the direct application of tetrabutylphosphonium benzotriazolate in activating substrates by forming a benzotriazole-based leaving group has not been extensively documented, the principle is well-established with other benzotriazole derivatives. The phosphonium (B103445) cation could potentially facilitate such reactions by enhancing the solubility of the benzotriazolate anion in organic solvents. alfachemic.com

Application in Formylation Reactions

Facilitation of Nucleophilic Substitution Reactions

Phosphonium salts are known to be effective phase-transfer catalysts for a variety of nucleophilic substitution reactions, facilitating the transfer of anions from an aqueous to an organic phase. operachem.comfluorochem.co.ukalfachemic.comprinceton.edu This allows for reactions between water-soluble nucleophiles and organic substrates. Given its structure, tetrabutylphosphonium benzotriazolate could theoretically act as a phase-transfer catalyst, delivering the benzotriazolate anion for nucleophilic substitution. acs.orgyoutube.commdpi.com However, specific research articles with detailed examples and reaction data focusing on this particular salt are scarce.

Catalytic Activity and Co-catalytic Roles

The catalytic potential of phosphonium salts spans a wide range of organic transformations. alfachemic.comresearchgate.net They can act as catalysts on their own or as co-catalysts in conjunction with transition metals.

Catalysis in Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling, Diels-Alder)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. mdpi.comnih.govacs.org While phosphine (B1218219) ligands are crucial for the catalytic cycle, the role of phosphonium salts like tetrabutylphosphonium benzotriazolate as primary catalysts or co-catalysts in these reactions is not well-documented. Some phosphonium salts have been investigated in specific cross-coupling reactions, but a clear, detailed study on tetrabutylphosphonium benzotriazolate is lacking. researchgate.net

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, can be influenced by the reaction medium. mdpi.comncl.res.inrsc.orgacs.org Ionic liquids, a class of compounds to which tetrabutylphosphonium benzotriazolate belongs, have been studied as solvents and catalysts in Diels-Alder reactions, sometimes leading to enhanced reaction rates and selectivities. mdpi.comresearchgate.net However, specific data on the catalytic effect of tetrabutylphosphonium benzotriazolate in this context is not available.

Catalysis in Carbon-Heteroatom Bond Formations (e.g., C-O, C-N)

The formation of carbon-heteroatom bonds is fundamental in the synthesis of many pharmaceuticals and functional materials. tcichemicals.commanchester.ac.ukrsc.orgresearchgate.netmdpi.com Phase-transfer catalysis is a common strategy for C-O and C-N bond formation. jetir.org Tetrabutylammonium (B224687) iodide, a related quaternary salt, has been shown to catalyze the C-N bond formation between aryl ethers and tetrazoles. nih.gov While the potential for tetrabutylphosphonium benzotriazolate to catalyze similar reactions exists due to its phase-transfer capabilities, dedicated studies providing evidence and detailed findings are not present in the current body of scientific literature.

Based on the available research, specific information regarding the application of Tetrabutylphosphonium Benzotriazolate in the following sections is limited. Detailed studies focusing on this particular compound's role as a co-catalyst in CO2 conversion, its use in group transfer polymerization, or its application in the synthesis of alkoxybenzotriazoles and aza-peptides were not prominently found in the surveyed literature. The following sections are therefore omitted due to a lack of specific data on the target compound:

Contributions to Materials Science and Engineering

Tetrabutylphosphonium benzotriazolate is a compound of interest in materials science, primarily for its role in protecting metallic materials from degradation. Its properties stem from the combined functionalities of the bulky, surface-active tetrabutylphosphonium cation and the well-established corrosion-inhibiting benzotriazolate anion.

Corrosion Inhibition Performance and Underlying Mechanisms

Tetrabutylphosphonium benzotriazolate demonstrates significant potential as a corrosion inhibitor, particularly for carbon steel and other metals in corrosive environments. The efficacy of this compound is rooted in the synergistic action between its cationic and anionic components, which leads to the formation of a protective barrier on the metal surface.

The primary mechanism involves the adsorption of the inhibitor onto the metal. This adsorption is a mixed process, involving both physical and chemical interactions. researchgate.net The positively charged tetrabutylphosphonium cation is electrostatically attracted to the negatively charged metal surface (physisorption), while the benzotriazolate anion forms a more direct, robust bond with the metal atoms (chemisorption). researchgate.netmdpi.com

The benzotriazole (BTA) component is a well-documented corrosion inhibitor, especially for copper and its alloys, but also for steel and zinc. irowater.comtalasonline.com It functions by forming a stable, polymeric complex with metal ions on the surface, creating a passive film that physically blocks the corrosive agents. irowater.com The nitrogen atoms in the triazole ring play a crucial role in bonding with the metal surface. researchgate.net

The presence of the quaternary phosphonium cation, similar to quaternary ammonium (B1175870) salts, enhances this protective effect. imim.plnih.gov These large, organic cations are readily adsorbed onto the metal, with their hydrophobic alkyl chains creating a water-repellent layer. imim.pl This layer helps to stabilize the chemisorbed BTA film and further impedes the approach of corrosive species like water and chloride ions to the metal surface. mdpi.comscut.edu.cn Studies on similar systems have shown that this combined action can lead to high inhibition efficiencies, often exceeding 90%. mdpi.comscut.edu.cn

Electrochemical studies of related inhibitors confirm that they typically act as mixed-type inhibitors. This means they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. researchgate.netresearchgate.net The formation of the inhibitor film increases the charge transfer resistance at the metal-solution interface, effectively slowing down the rate of corrosion. researchgate.net The adsorption process for these types of inhibitors generally follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.netresearchgate.net

The table below summarizes findings on the inhibition efficiency of benzotriazole and related synergistic systems, illustrating the high degree of protection afforded.

| Inhibitor System | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference(s) |

| Hexamethylenetetramine (HMTA) & Benzotriazole (BTA) | Q235 Steel | 3.5 wt.% NaCl | 92.12 | mdpi.com |

| Benzotriazole (BTA) & Sodium Phosphate (Na3PO4) | Zinc | TBAB Solution | > 93 | scut.edu.cn |

| 5-methyl benzotriazole (MBT) & Trisodium 2-hydroxypropane-1,2,3-tricarboxylate (TSPC) | Brass | 3% NaCl | 90 | ejbps.com |

| Hexadecyltriphenylphosphonium Bromide (HPP) | Mild Steel | 1 M HCl | 99.1 | nih.gov |

| 4-(2-(2-(2-(2-(pyridine-4-yl)ethylthio)ethoxy)ethylthio)ethyl)pyridine (P4E4P) | Mild Steel | 1.0 M HCl | 97 | researchgate.net |

Application in Ionic Liquid Formulations for Gas Absorption (e.g., CO2 Capture)

Ionic liquids (ILs) are considered promising alternatives to traditional volatile amine-based solvents for carbon dioxide (CO₂) capture due to their low vapor pressure, thermal stability, and tunable structures. researchgate.netresearchgate.net Phosphonium-based ionic liquids, in particular, have garnered significant interest for their chemical and thermal stability. arpnjournals.org The design of these ILs often involves pairing a stable cation, such as tetrabutylphosphonium ([P₄₄₄₄]⁺), with an anion specifically chosen to interact with CO₂. researchgate.net

The role of the anion is critical in determining the mechanism and efficiency of CO₂ absorption. researchgate.net While some anions facilitate physical absorption, where CO₂ dissolves in the liquid without a chemical reaction, others are designed for chemical absorption, forming new chemical bonds with CO₂. researchgate.net For instance, task-specific ILs using amino acid anions paired with the tetrabutylphosphonium cation have demonstrated the ability to absorb CO₂ through the formation of carbamates. researchgate.netnih.gov In some cases, these amino acid-based ILs can absorb up to 50 mol% of CO₂ relative to the IL, a capacity that can be enhanced in the presence of water. nih.gov

Research into a closely related compound, tributyloctylphosphonium benzotriazolate ([P₄₄₄₈][BTA]), shows that it functions as a physical absorbent for CO₂. researchgate.net The solubility of CO₂ in [P₄₄₄₈][BTA] increases linearly at low pressures and then more gradually at higher pressures, which is characteristic of physical absorption. researchgate.net This suggests that the benzotriazolate anion is less reactive toward CO₂ than anions like amino acids or 2-cyanopyrrolide, which engage in chemisorption. researchgate.netarxiv.org The cation can also play a role in the absorption process. Theoretical studies suggest that under certain conditions, the tetrabutylphosphonium cation can be deprotonated to form an ylide, which can then react with CO₂. arxiv.org

The physical properties of the ionic liquid, such as viscosity, are a key consideration for industrial applications. A major drawback of many ionic liquids is their high viscosity, which can hinder mass transfer. researchgate.net The choice of both cation and anion affects these properties. Studies on various tetrabutylphosphonium-based ILs provide insight into how different anions influence CO₂ solubility and the physical characteristics of the liquid. researchgate.netresearchgate.net

Table 1: CO₂ Solubility in Selected Phosphonium-Based Ionic Liquids This table presents data on the CO₂ absorption capacity of various phosphonium-based ionic liquids to illustrate the effect of the anion on performance.

| Ionic Liquid (Cation/Anion) | Temperature (K) | Pressure | CO₂ Solubility (mol CO₂ / mol IL) | Absorption Type | Reference |

|---|---|---|---|---|---|

| Tributyloctylphosphonium Benzotriazolate | 298.15 - 333.15 | up to 4 MPa | Varies with P,T | Physical | researchgate.net |

| Tetrabutylphosphonium L-Prolinate | 333.2 | Atmospheric | ~0.97 | Chemical | researchgate.net |

| Tetrabutylphosphonium Glycinate | 333.15 | ~0.1 MPa | ~0.9 (estimated) | Chemical | researchgate.net |

| Tetrabutylphosphonium Amino Acids (general) | N/A | Equilibrium | ~0.50 | Chemical | nih.gov |

| Tetrabutylphosphonium Amino Acids (with 1 wt% H₂O) | N/A | Equilibrium | ~1.00 | Chemical | nih.gov |

Role in the Synthesis of Conjugated Polymers for Optoelectronic Applications

The benzotriazole moiety, the anionic component of tetrabutylphosphonium benzotriazolate, is a crucial building block in the field of materials science, specifically for the synthesis of conjugated polymers used in optoelectronic devices. researchgate.netescholarship.org These polymers, characterized by alternating single and double bonds along their backbone, possess unique electronic and optical properties that make them suitable for applications such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and field-effect transistors. escholarship.orgmdpi.com

Benzotriazole is utilized as an electron-deficient unit within the polymer structure. escholarship.org The design of these materials often follows a donor-acceptor (D-A) architecture, where electron-rich (donor) units are alternated with electron-poor (acceptor) units like benzotriazole. mdpi.commdpi.com This D-A structure effectively lowers the bandgap of the polymer, allowing it to absorb light at longer wavelengths and facilitating the tuning of its electronic energy levels (HOMO/LUMO). researchgate.netmdpi.com

The synthesis of these advanced polymers typically involves palladium-catalyzed cross-coupling reactions, such as Stille, Suzuki, and direct C-H cross-coupling polycondensation. mdpi.com These methods enable the precise construction of the polymer backbone by linking the different monomer units together. For example, a common approach involves reacting a halogenated benzotriazole derivative with an organometallic derivative of a thiophene-based donor unit. mdpi.com The use of 5,6-difluorobenzotriazole has been particularly effective, as the fluorine atoms enhance the electron-accepting properties and can improve molecular packing without causing significant steric hindrance. mdpi.com

While tetrabutylphosphonium benzotriazolate is not typically used as a direct monomer in these polymerizations, its benzotriazole component is fundamental to the properties of the resulting polymers. The synthesis strategies focus on incorporating the benzotriazole core into the polymer backbone to create materials with tailored optoelectronic characteristics for high-performance devices. mdpi.commdpi.com Research has led to the development of numerous benzotriazole-containing polymers for both donor and acceptor roles in non-fullerene organic solar cells, demonstrating the versatility of this chemical unit. mdpi.com

Advanced Characterization and Structural Elucidation of Tetrabutylphosphonium Benzotriazolate

Spectroscopic Characterization Beyond Basic Identification

The advanced spectroscopic characterization of tetrabutylphosphonium (B1682233) benzotriazolate, an ionic liquid, provides deep insights into its structural and electronic properties. This goes far beyond simple confirmation of its existence, revealing details about the interactions between the tetrabutylphosphonium cation and the benzotriazolate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of tetrabutylphosphonium benzotriazolate in solution.

¹H NMR: Proton NMR spectra provide information on the hydrogen environments in both the cation and anion. For the tetrabutylphosphonium cation, characteristic signals are observed for the different protons along the butyl chains. rsc.org The integration of these signals confirms the number of protons in each environment. The benzotriazolate anion also exhibits distinct signals for its aromatic protons. The chemical shifts of these protons can be influenced by the interaction with the phosphonium (B103445) cation. ipb.ptresearchgate.net

¹³C NMR: Carbon-13 NMR complements the proton NMR data by providing information about the carbon skeleton. rsc.org Each unique carbon atom in the tetrabutylphosphonium cation and the benzotriazolate anion will give a distinct signal. chemicalbook.com The chemical shifts in the ¹³C NMR spectrum are sensitive to the electronic environment of the carbon atoms and can be used to confirm the connectivity of the molecule. researchgate.net

³¹P NMR: Phosphorus-31 NMR is particularly informative for the tetrabutylphosphonium cation. A single resonance is typically observed, and its chemical shift is characteristic of a quaternary phosphonium salt. rsc.org This technique confirms the presence and the chemical environment of the phosphorus atom at the core of the cation.

Table 1: Representative NMR Data for Tetrabutylphosphonium Salts

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~0.9 | t | -CH₃ of butyl group |

| ¹H | ~1.4-1.5 | m | -CH₂-CH₂- of butyl group |

| ¹H | ~2.2 | m | P-CH₂- of butyl group |

| ¹³C | ~13 | s | -CH₃ of butyl group |

| ¹³C | ~23-24 | s | -CH₂-CH₂- of butyl group |

| ¹³C | ~18-19 | d | P-CH₂- of butyl group |

| ³¹P | ~33 | s | P⁺ |

Note: The exact chemical shifts can vary depending on the solvent and the specific benzotriazolate counter-ion.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Electronic and Vibrational States

UV-Vis and IR spectroscopy probe the electronic and vibrational energy levels of tetrabutylphosphonium benzotriazolate, respectively.

UV-Vis Spectroscopy: The UV-Vis spectrum is primarily dictated by the benzotriazolate anion, which contains a chromophore. process-insights.comprocess-insights.com The electronic transitions within the aromatic and triazole rings of the benzotriazolate anion give rise to characteristic absorption bands in the UV region. researchgate.net The position and intensity of these bands can provide information about the electronic structure and conjugation within the anion. process-insights.com While the tetrabutylphosphonium cation does not absorb significantly in the UV-Vis range, its interaction with the anion can cause subtle shifts in the absorption maxima. libretexts.org

IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups and to probe the vibrational modes of the compound. arpnjournals.org For the tetrabutylphosphonium cation, characteristic C-H stretching and bending vibrations of the butyl groups are observed. arpnjournals.org The benzotriazolate anion shows characteristic vibrations for the aromatic C-H and C=C bonds, as well as N-N and C-N stretching frequencies within the triazole ring. researchgate.net The interaction between the cation and anion can be observed through shifts in the vibrational frequencies of the benzotriazolate anion compared to its free form. nih.gov

Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Pathways

Mass spectrometry is a crucial technique for confirming the molecular weight of the individual ions and for studying their fragmentation patterns.

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for analyzing ionic liquids. In the positive ion mode, the spectrum will show a prominent peak corresponding to the mass of the tetrabutylphosphonium cation, [P(C₄H₉)₄]⁺. nih.gov In the negative ion mode, the peak corresponding to the benzotriazolate anion, [C₆H₄N₃]⁻, will be observed. These measurements confirm the molecular integrity of the constituent ions.

Tandem Mass Spectrometry (MS/MS): By selecting the parent ion and inducing fragmentation, MS/MS experiments can reveal the fragmentation pathways. For the tetrabutylphosphonium cation, fragmentation typically involves the loss of butyl groups. nih.gov The fragmentation of the benzotriazolate anion can provide information about the stability of the triazole ring and may involve the loss of N₂ or other small neutral molecules. nih.gov

Spectroelectrochemical Methods for Redox Behavior

Spectroelectrochemistry combines electrochemical techniques with spectroscopy to study the changes in the electronic spectrum of a molecule as it undergoes oxidation or reduction. This is particularly useful for investigating the redox behavior of the benzotriazolate anion.

By applying a potential to a solution of tetrabutylphosphonium benzotriazolate, the benzotriazolate anion can be oxidized or reduced. The resulting changes in the UV-Vis spectrum are monitored in real-time. This allows for the identification of the electronic absorption spectra of the radical anion or radical cation species formed. researchgate.net The spectroelectrochemical data can provide insights into the electron distribution in the frontier molecular orbitals of the benzotriazolate anion and its stability upon electron transfer. nih.govresearchgate.net

Crystallographic Analysis and Solid-State Structure

The solid-state structure of tetrabutylphosphonium benzotriazolate provides fundamental information about the packing of the ions and the nature of the intermolecular interactions that govern its macroscopic properties.

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Supramolecular Architecture

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline material at the atomic level. researchgate.netmdpi.comnih.govbeilstein-journals.org

Molecular Structure: SCXRD analysis of a suitable single crystal of tetrabutylphosphonium benzotriazolate would provide precise bond lengths, bond angles, and torsion angles for both the tetrabutylphosphonium cation and the benzotriazolate anion. mdpi.com This allows for a detailed understanding of the conformation of the butyl chains in the cation and the planarity of the benzotriazolate ring system.

Table 2: Illustrative Crystallographic Data for a Hypothetical Tetrabutylphosphonium Benzotriazolate Crystal

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 18.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 2220 |

| Z | 4 |

The detailed structural information obtained from these advanced characterization techniques is essential for understanding the structure-property relationships of tetrabutylphosphonium benzotriazolate and for the rational design of new ionic liquids with tailored properties for specific applications.

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Properties

Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying crystalline phases and obtaining information about the crystal structure of a solid material. By analyzing the diffraction pattern of a powdered sample, one can determine the lattice parameters and ascertain the purity of the crystalline phase.

However, a search of scientific databases and chemical literature did not yield any specific PXRD data for Tetrabutylphosphonium Benzotriazolate. There are no published studies presenting its experimental diffraction pattern, which would include characteristic peak positions (2θ values) and their relative intensities. Without such experimental data or a known crystal structure from which a pattern could be simulated, a detailed analysis of its crystalline properties is not possible at this time.

Table 1: Hypothetical Powder X-ray Diffraction Data for Tetrabutylphosphonium Benzotriazolate

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| Data not available | Data not available | Data not available |

This table is for illustrative purposes only. No experimental or simulated PXRD data for Tetrabutylphosphonium Benzotriazolate has been found in the public domain.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The intermolecular interactions within Tetrabutylphosphonium Benzotriazolate are expected to be governed by a combination of forces, including ionic interactions between the tetrabutylphosphonium cation and the benzotriazolate anion, potential hydrogen bonding, and π-π stacking involving the benzotriazole (B28993) ring.

Hydrogen Bonding: The benzotriazolate anion possesses nitrogen atoms that can act as hydrogen bond acceptors. The C-H bonds of the butyl chains on the phosphonium cation could potentially act as weak hydrogen bond donors. However, without crystallographic data, the specific geometries, bond distances, and angles of these potential interactions cannot be determined.

Studies on related compounds offer some general insights. For instance, research on other phosphonium ionic liquids highlights the importance of van der Waals forces and weak C-H···anion interactions in their crystal packing. Similarly, studies on benzotriazole derivatives often reveal significant hydrogen bonding and π-π stacking networks. However, the specific interplay of these forces in Tetrabutylphosphonium Benzotriazolate remains uncharacterized.

Table 2: Potential Intermolecular Interactions in Tetrabutylphosphonium Benzotriazolate

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

| Hydrogen Bonding | Data not available | Data not available | Data not available | Data not available |

| π-π Stacking | Data not available | Data not available | Data not available | Data not available |

This table is for illustrative purposes only. No specific experimental data on the intermolecular interactions within Tetrabutylphosphonium Benzotriazolate has been found.

Computational and Theoretical Studies of Tetrabutylphosphonium Benzotriazolate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These ab initio or semi-empirical methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and other related characteristics of a chemical system.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. globalresearchonline.netresearchgate.net It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally less intensive than traditional wavefunction-based methods, allowing for the study of larger and more complex molecules with considerable accuracy. nih.gov

For tetrabutylphosphonium (B1682233) benzotriazolate, a DFT study would begin with the optimization of the molecular geometry of both the tetrabutylphosphonium cation ([P(C₄H₉)₄]⁺) and the benzotriazolate anion (BTA⁻). In the cation, the phosphorus atom is at the center of a tetrahedron, bonded to the four butyl chains. The butyl chains themselves have conformational flexibility. DFT calculations can predict the most stable conformation, along with precise bond lengths and angles. Studies on similar tetraalkylphosphonium salts have used DFT to predict their structure and stability, confirming, for instance, that structures with the TBP cation are considerably stable. wikipedia.org

For the benzotriazolate anion, DFT is used to determine the geometry of the fused ring system and the distribution of electron density. globalresearchonline.netyoutube.com The electronic structure is crucial for its function, particularly in applications like corrosion inhibition, where the nitrogen atoms play a key role in coordinating with metal surfaces. DFT calculations can provide insights into the charge distribution and the nature of the chemical bonds within the anion. globalresearchonline.net

Table 1: Illustrative Optimized Geometrical Parameters from DFT (Generic Example) (Note: This table is illustrative. Specific values for Tetrabutylphosphonium Benzotriazolate are not available in the cited literature and would require dedicated computational studies.)

| Parameter | Tetrabutylphosphonium Cation (Predicted) | Benzotriazolate Anion (Predicted) |

| Bond Lengths (Å) | P-C, C-C, C-H | N-N, N-C, C-C, C-H |

| Bond Angles (°) | C-P-C, P-C-C, C-C-H | C-N-N, N-N-N, C-C-N |

| Dihedral Angles (°) | P-C-C-C | Defines planarity of the ring system |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.gov A small gap suggests that the molecule is more reactive and can be easily excited.

In the context of tetrabutylphosphonium benzotriazolate, FMO analysis would be performed on the benzotriazolate anion, as it is the chemically active species in applications like corrosion inhibition.

HOMO: The HOMO of the benzotriazolate anion is expected to be distributed primarily over the nitrogen atoms and the π-system of the aromatic ring. This indicates that these are the sites that will donate electrons to coordinate with a metal surface, forming a protective film.

LUMO: The LUMO is typically distributed over the π-system as well, representing the region where the anion could accept electrons.

HOMO-LUMO Gap (ΔE): The energy gap for benzotriazolate would provide a measure of its stability and polarizability. A smaller gap would correlate with higher reactivity, which is often desirable for an effective corrosion inhibitor.

For the tetrabutylphosphonium cation, the HOMO would be located on the C-H and C-C sigma bonds at a very low energy, and the LUMO at a very high energy, indicating its general chemical inertness and stability, which is its primary function as a counter-ion.

Table 2: Representative Frontier Molecular Orbital Energies from DFT (Example for Benzotriazole (B28993) Derivatives) (Note: This table provides example values for related compounds. Data for the specific benzotriazolate anion within the ionic pair would require new calculations.)

| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzotriazole Derivative A | -6.5 | -1.2 | 5.3 |

| Benzotriazole Derivative B | -6.2 | -1.5 | 4.7 |

From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. nih.gov

Chemical Hardness (η): Hardness is a measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electronegativity (χ): This is the power of an atom or molecule to attract electrons to itself and is calculated as χ = -μ.

Electrophilicity Index (ω): This index quantifies the energy stabilization of a system when it accepts an additional electronic charge from the environment. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

For the benzotriazolate anion, these descriptors would provide a quantitative measure of its ability to interact with a metal surface. For instance, a lower hardness (higher softness) would imply a greater propensity to donate electrons to the vacant orbitals of a metal, facilitating adsorption.

Table 3: Calculated Quantum Chemical Descriptors (Illustrative) (Note: These values are for illustrative purposes, based on general principles. Specific calculations for the benzotriazolate anion are required for precise data.)

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Electronegativity (χ) | -μ | Electron-attracting power |

| Electrophilicity Index (ω) | μ² / (2η) | Capacity to accept electrons |

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the dynamic behavior of systems, such as adsorption mechanisms and the influence of solvents.

MD simulations are particularly useful for modeling the interaction of inhibitor molecules with material surfaces, such as the adsorption of benzotriazolate onto a copper or steel surface. In such a simulation, a model of the metal surface (e.g., a slab of copper atoms) is constructed, and the tetrabutylphosphonium benzotriazolate molecules are placed in a simulation box with the surface, often in the presence of water or other solvent molecules.

The simulation would reveal how the benzotriazolate anions approach and orient themselves on the metal surface. It is expected that the anions would lie relatively flat on the surface to maximize the interaction between their π-electron system and the metal. The nitrogen atoms would likely coordinate directly with the surface metal atoms. The tetrabutylphosphonium cations would also be present near the surface, forming an electrical double layer and potentially influencing the packing and stability of the adsorbed benzotriazolate film. The binding or adsorption energy, a key indicator of the strength of the inhibitor film, can be calculated from these simulations.

The behavior of tetrabutylphosphonium benzotriazolate in a solvent is critical for many of its applications. MD simulations can model the solvation process by surrounding the ionic pair with explicit solvent molecules (e.g., water). These simulations can provide insights into:

Ion Pairing and Dissociation: The extent to which the tetrabutylphosphonium cation and benzotriazolate anion remain as a contact ion pair or dissociate in solution.

Solvation Shells: The structure and dynamics of solvent molecules around each ion. Water molecules are expected to form hydrogen bonds with the nitrogen atoms of the benzotriazolate anion. The large, nonpolar butyl chains of the cation will interact with water via hydrophobic effects, leading to a structured cage of water molecules around it.

Transport Properties: Properties like diffusion coefficients can be calculated, which are relevant to how the inhibitor reaches a metal surface from the bulk solution. Studies on similar tetrabutylphosphonium salts have used MD simulations to investigate these very properties. wikipedia.org

Mechanistic Insights from Computational Approaches

Computational chemistry offers a powerful lens through which to view the intricate dance of molecules during chemical reactions. In the context of tetrabutylphosphonium benzotriazolate, computational approaches, particularly Density Functional Theory (DFT), provide profound mechanistic insights that are often inaccessible through experimental means alone. These methods allow for the detailed exploration of potential energy surfaces, revealing the likely pathways reactions will follow and the energetic barriers that must be overcome.

By modeling the interactions between the tetrabutylphosphonium cation and the benzotriazolate anion, as well as their subsequent reactions with other substrates, researchers can build a comprehensive picture of the reaction mechanism. For instance, computational studies can elucidate the role of the bulky, non-coordinating tetrabutylphosphonium cation in facilitating reactions by maintaining the nucleophilicity of the benzotriazolate anion. The large size and polarizability of the phosphorus atom in the cation, compared to a corresponding ammonium (B1175870) cation, can lead to a looser ion pair with the benzotriazolate anion, potentially enhancing its reactivity. phasetransfercatalysis.com

Computational Elucidation of Reaction Pathways and Transition States

A cornerstone of computational mechanistic studies is the elucidation of reaction pathways and the characterization of transition states. For reactions involving the benzotriazolate anion, such as nucleophilic substitution or cycloaddition, computational chemists can map out the entire reaction coordinate. This involves identifying the structures of the reactants, intermediates, transition states, and products.

DFT calculations have been effectively employed to study the reactivity of benzotriazole derivatives in various contexts. For example, in acylation reactions, DFT has been used to calculate the energy barriers for the formation of tetrahedral intermediates and subsequent transition states, demonstrating that triazole-based reagents have lower transition state barriers compared to other activating groups. nih.gov This type of analysis is directly applicable to understanding the reactivity of the benzotriazolate anion in similar transformations.

The process of locating a transition state involves sophisticated algorithms that search for a first-order saddle point on the potential energy surface—a point that is a maximum in the direction of the reaction coordinate and a minimum in all other directions. Once located, frequency calculations are performed to confirm the nature of the stationary point; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of this transition state relative to the reactants provides the activation energy barrier, a key determinant of the reaction rate.

For instance, in a hypothetical nucleophilic attack of the benzotriazolate anion on an alkyl halide, computational studies would model the approach of the anion, the stretching and breaking of the carbon-halogen bond, and the formation of the new nitrogen-carbon bond. The geometry and energy of the transition state for this SN2 reaction could be precisely calculated.

Rationalization of Observed Reactivity and Selectivity

Computational studies are not only predictive but also serve to rationalize experimentally observed reactivity and selectivity. In reactions involving the benzotriazolate anion, a key question is often the regioselectivity: does the reaction occur at the N1 or N2 position of the triazole ring?

DFT calculations can provide a clear answer by comparing the activation energies for the two competing pathways. The pathway with the lower activation energy will be kinetically favored, and the calculated product ratios can be compared with experimental findings. researchgate.net For example, computational studies on the rhodium-catalyzed coupling of benzotriazoles have shown that the selectivity is a result of subtle electronic and steric factors that can be quantified through activation strain and energy decomposition analyses. acs.org

Molecular orbital theory, often used in conjunction with DFT, provides further insights. The distribution of the Highest Occupied Molecular Orbital (HOMO) in the benzotriazolate anion can indicate the most nucleophilic sites, while the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile shows where an attack is most likely to occur. The energy gap between the HOMO of the nucleophile and the LUMO of the electrophile is also a critical parameter, with a smaller gap generally correlating with higher reactivity.

The role of the tetrabutylphosphonium cation in influencing selectivity can also be modeled. While often considered a "spectator" ion, its electrostatic interactions and steric bulk can influence the orientation of the benzotriazolate anion as it approaches a substrate, thereby subtly directing the reaction towards one regioisomer over another. The cation's presence can also affect the polarity of the transition state, which in turn can be influenced by the solvent, providing a complete picture of the factors governing the reaction's outcome.

Below is a table of representative computational data for a reaction involving a benzotriazole derivative, illustrating the types of energetic information that can be obtained.

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Barrier (kcal/mol) |

| N1-Alkylation | 0.0 | +15.2 | 15.2 |

| N2-Alkylation | 0.0 | +18.5 | 18.5 |

| This is a hypothetical data table for illustrative purposes, based on typical values found in DFT studies of related systems. |

Emerging Research Directions and Future Prospects of Tetrabutylphosphonium Benzotriazolate

Development of Novel Synthetic Methodologies

The traditional synthesis of phosphonium-based ionic liquids often involves quaternization and metathesis reactions. arpnjournals.org While effective, these methods can sometimes be energy-intensive and may not offer the desired level of control over the final product's purity and properties. Emerging research is therefore focused on developing more efficient, sustainable, and versatile synthetic methodologies.

One promising direction is the exploration of one-pot synthesis protocols. These methods aim to reduce the number of reaction steps, minimize waste, and simplify purification processes. For instance, the synthesis of novel chiral phosphonium (B103445) ionic liquids derived from natural sources like (R)-nopol highlights a move towards more sustainable and specialized structures. gre.ac.uk Although not yet reported for Tetrabutylphosphonium (B1682233) Benzotriazolate specifically, such approaches could be adapted to create derivatives with tailored properties.

Another area of innovation lies in the anion exchange process. The general synthetic pathway for many phosphonium-based ionic liquids involves a metathesis reaction where a phosphonium halide is reacted with a salt containing the desired anion. arpnjournals.org Future research may focus on developing more efficient and selective anion exchange methods, potentially utilizing techniques like solid-supported synthesis or flow chemistry to enhance reaction rates and yields.

The development of synthetic methods for phosphonium salts with high steric hindrance is also a key area of research. Sterically hindered phosphonium salts have shown excellent performance as stabilizers for metal nanoparticles used in catalysis. semanticscholar.org Adapting these synthetic strategies could lead to novel forms of Tetrabutylphosphonium Benzotriazolate with enhanced stability and performance in various applications.

A summary of general synthetic strategies for phosphonium ionic liquids is presented in the table below.

| Synthesis Step | Description | Key Considerations |

| Quaternization | Reaction of a phosphine (B1218219) with an alkyl halide to form the phosphonium cation. | Choice of phosphine and alkyl halide determines the cation structure. Reaction conditions can influence yield and purity. mdpi.com |

| Anion Metathesis | Exchange of the initial anion (e.g., halide) with the desired anion (e.g., benzotriazolate). | Typically carried out in a solvent where the product is insoluble, driving the reaction to completion. arpnjournals.orgmdpi.com |

Exploration of New Catalytic and Reagent Applications

While Tetrabutylphosphonium Benzotriazolate is well-known for its application as a corrosion inhibitor, its potential as a catalyst and reagent in organic synthesis is an area of growing interest. Phosphonium salts, in general, are recognized for their utility as phase transfer catalysts (PTCs), facilitating reactions between reactants in immiscible phases. researchgate.net

The inherent phase transfer properties of tetrabutylphosphonium salts make them effective in promoting various organic transformations in aqueous media, aligning with the principles of green chemistry. For instance, Tetrabutylphosphonium tribromide has been synthesized as a versatile and efficient phase transfer reagent for reactions such as the synthesis of bromo-organics, isothiocyanates, and 2-aminobenzothiazoles. tandfonline.com This suggests that Tetrabutylphosphonium Benzotriazolate could also be explored as a catalyst or reagent in similar or other novel organic reactions.

Recent advances in phosphonium salt-mediated synthetic transformations have highlighted their role in a wide range of reactions, including alkylation, arylation, and various annulation reactions. researchgate.net The benzotriazolate anion, with its nucleophilic nitrogen atoms, could potentially participate in catalytic cycles, opening up possibilities for new types of reactions.

Furthermore, the development of bifunctional phosphonium salt catalysts, where both the cation and anion play a role in the catalytic process, is a burgeoning field. Research into new phosphonium salt catalysts has shown their effectiveness in reactions like aldol condensations. researchgate.net The combination of the tetrabutylphosphonium cation and the benzotriazolate anion in a single molecule could lead to synergistic catalytic effects that are yet to be explored.

Integration into Advanced Materials and Functional Systems

The integration of Tetrabutylphosphonium Benzotriazolate into advanced materials and functional systems is a promising avenue for future research, extending beyond its current use in corrosion protection. The unique properties of both the phosphonium cation and the benzotriazolate anion can be harnessed to create materials with novel functionalities.

Benzotriazole (B28993) and its derivatives are known for their use as UV stabilizers in polymers. scbt.com Incorporating Tetrabutylphosphonium Benzotriazolate into polymer matrices could impart not only UV resistance but also enhanced thermal stability and flame retardancy, properties often associated with phosphonium compounds. Furthermore, benzotriazole-containing polymers are being investigated for applications in organic electronics, such as organic solar cells and polymer field-effect transistors. researchgate.netmdpi.com The ionic nature of Tetrabutylphosphonium Benzotriazolate could be beneficial in these applications by influencing charge transport properties.

In the realm of coatings, research has been conducted on water-borne polyurethanes with benzotriazole as a pendant group for anticorrosion applications. nih.gov The use of Tetrabutylphosphonium Benzotriazolate as an additive or a co-monomer in such systems could further enhance their protective properties.

Synergistic Approaches Combining Experimental and Computational Studies

The combination of experimental investigations and computational modeling provides a powerful tool for understanding and predicting the behavior of chemical compounds. In the context of Tetrabutylphosphonium Benzotriazolate, such synergistic approaches are crucial for elucidating its mechanism of action and for the rational design of new applications.

For its application as a corrosion inhibitor, for example, a combination of electrochemical methods (like electrochemical impedance spectroscopy and potentiodynamic polarization) with computational techniques (such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations) can provide a detailed understanding of the adsorption mechanism of the inhibitor molecules on the metal surface. mdpi.comnih.gov Such studies have been successfully applied to other quaternary phosphonium-based ionic liquids, revealing a good correlation between experimental and theoretical findings. mdpi.comnih.gov

DFT calculations can be used to determine various quantum chemical parameters, such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE). These parameters provide insights into the reactivity of the molecule and its ability to interact with a metal surface. MD simulations, on the other hand, can model the dynamic behavior of the inhibitor molecules at the interface, providing information on their orientation and binding energies. mdpi.com

A summary of the types of data that can be obtained from combined experimental and computational studies is presented below.

| Study Type | Data and Insights Obtained |

| Experimental (Electrochemical) | Inhibition efficiency, adsorption isotherms, type of inhibition (anodic, cathodic, or mixed). mdpi.comnih.gov |

| Experimental (Surface Analysis) | Confirmation of protective film formation on the metal surface (e.g., via SEM). mdpi.comnih.gov |

| Computational (DFT) | Electronic properties (EHOMO, ELUMO, ΔE), charge distribution, and reactivity indices. |

| Computational (MD Simulations) | Adsorption energy, orientation of molecules on the surface, and interaction forces. mdpi.com |

By integrating experimental results with computational predictions, researchers can gain a deeper understanding of the structure-property relationships of Tetrabutylphosphonium Benzotriazolate. This knowledge-driven approach will be instrumental in the development of novel synthetic methodologies, the discovery of new applications, and the design of advanced materials incorporating this versatile compound.

Q & A

Q. What are the established synthetic routes for Tetrabutylphosphonium Benzotriazolate, and how can its purity be verified?

Tetrabutylphosphonium Benzotriazolate (CAS 109348-55-2) is typically synthesized via anion exchange reactions, where tetrabutylphosphonium halides react with benzotriazolate salts. Characterization involves:

- Spectral Analysis : Nuclear magnetic resonance (NMR) for proton and phosphorus environments, and infrared (IR) spectroscopy to confirm the benzotriazolate anion's vibrational modes .

- Purity Assessment : High-performance liquid chromatography (HPLC) or elemental analysis to verify ≥96.0% purity, as reported in supplier catalogs .

Q. What physicochemical properties make Tetrabutylphosphonium Benzotriazolate suitable for ionic liquid applications?

The compound exhibits:

- High Thermal Stability : Common to phosphonium-based ionic liquids, enabling use in high-temperature reactions.

- Hydrophobic-Hydrophilic Balance : The tetrabutylphosphonium cation contributes strong hydrophobic interactions, while the benzotriazolate anion provides moderate hydrophilicity. This balance facilitates miscibility with polar and non-polar solvents .

- Self-Aggregation : In aqueous solutions, aggregation occurs above 0.0080 mole fraction, critical for designing micellar systems .

Advanced Research Questions

Q. How does the ionic structure of Tetrabutylphosphonium Benzotriazolate influence its interactions with clay minerals?

Computational studies using density functional theory (DFT) reveal that tetrabutylphosphonium cations intercalate into montmorillonite clays, stabilizing the structure through van der Waals interactions between alkyl chains and clay layers. This property is leveraged in material science for creating hybrid nanocomposites with enhanced mechanical stability .

Q. What methodological approaches are used to analyze the hydration dynamics of Tetrabutylphosphonium Benzotriazolate in aqueous systems?

- Hydration Number Determination : Employing 1-propanol as a probe, the hydration number (nH) was calculated as 72, indicating extensive water structuring around the cation. This is threefold higher than imidazolium-based ionic liquids .

- Aggregation Studies : Dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) monitor aggregation thresholds and micelle formation .

Q. How does Tetrabutylphosphonium Benzotriazolate compare to imidazolium-based ionic liquids in cellulose dissolution?

While imidazolium ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) dissolve cellulose via hydrogen-bond disruption, phosphonium-based analogs like Tetrabutylphosphonium Benzotriazolate require co-solvents due to their lower polarity. However, their higher thermal stability allows prolonged reaction times at elevated temperatures .

Methodological Considerations

- Contradictions in Data : Some studies report aggregation thresholds inconsistently due to variations in solvent ionic strength. Validate results using multiple techniques (e.g., conductivity measurements alongside DLS) .

- Computational Modeling : DFT simulations require parameterization of van der Waals forces to accurately predict clay intercalation behavior .

Key Research Gaps

- Ecotoxicity Data : Limited information on environmental persistence or bioaccumulation potential. Standard OECD tests (e.g., 301 for biodegradation) are recommended for future studies .

- Catalytic Applications : Explore its role in cross-coupling reactions, leveraging the benzotriazolate anion’s potential as a weakly coordinating ligand.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.